Lysinoalanine

Nutritional Science Protein Quality Animal Feed Evaluation

Processing-induced protein damage quantification demands reliable analytical standards. Lysinoalanine (≥98%) is the definitive marker for alkali/heat-induced protein cross-linking in foods and feeds, enabling precise QC workflows. • LC-MS/MS MRM calibration standard; correlates with 0% lysine bioavailability and 2.65-9.28% in vitro digestibility in processed proteins. • Validated nephrotoxicity marker; induces nephrocytomegaly in 70% of exposed rats at standard dietary inclusion. • Metal-chelating capacity (49 µM Cu transport influence) supports advanced analytical method development. Standard packs: 10 mg, 50 mg, 100 mg. Custom synthesis and bulk packaging available.

Molecular Formula C9H19N3O4
Molecular Weight 233.27 g/mol
CAS No. 18810-04-3
Cat. No. B1675791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysinoalanine
CAS18810-04-3
SynonymsLysinoalanine;  LAL;  CCRIS 5632;  CCRIS-5632;  CCRIS5632; 
Molecular FormulaC9H19N3O4
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC(CCNCC(C(=O)O)N)CC(C(=O)O)N
InChIInChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7?/m0/s1
InChIKeyIMSOBGJSYSFTKG-PKPIPKONSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lysinoalanine (LAL) Procurement Guide


Lysinoalanine (LAL), systematically named N⁶-(2-amino-2-carboxyethyl)-L-lysine, is a non-natural amino acid that is formed in proteins during thermal processing, particularly under alkaline conditions, via a cross-linking reaction between the ε-amino group of lysine and a dehydroalanine intermediate derived from cysteine, cystine, or phosphoserine residues [1]. This compound is not a standard building block of proteins but a process-induced artifact that serves as a critical marker of protein damage and nutritional impairment in foods, feeds, and biological materials [2]. Its presence is strongly associated with reduced protein digestibility, impaired amino acid bioavailability, and potential toxicity in certain mammalian models, making it a compound of high analytical, toxicological, and nutritional research interest [3].

Marker of heat- and alkali-induced protein damage
Analytical reference for LC-MS/MS and NMR method development
Toxicological endpoint probe in rodent feeding studies

Limitations of Lysinoalanine Substitution


Substituting lysinoalanine with structurally related cross-linked amino acids such as lanthionine or ornithinoalanine is scientifically invalid due to their distinct formation mechanisms, divergent biological fates, and unique toxicological profiles. While all three are generated under harsh processing conditions, lysinoalanine is specifically formed from the reaction of lysine with dehydroalanine, whereas lanthionine originates from two cysteine residues and ornithinoalanine from ornithine [1]. These structural differences translate into quantifiable disparities in nutritional bioavailability, digestibility, and nephrotoxic potential, as detailed in the quantitative evidence below [2]. Furthermore, the metal-chelating properties and stereochemical configurations of these compounds differ, meaning that using one as a proxy for another would introduce significant error in studies of protein damage, nutritional safety, or analytical method development [3].

Mechanistic origin differs
LAL forms from lysine + dehydroalanine, whereas lanthionine and ornithinoalanine arise from distinct precursors, altering cross-link chemistry.
Bioavailability gap
Reported lysine bioavailability from LAL is near zero in rat models, while lanthionine-derived cysteine shows partial availability; this may shift nutritional interpretation.
Model-specific toxicity profiles
Nephrotoxicity endpoint presence in rats differs between LAL and lanthionine, limiting direct substitution in toxicological assessments.

Lysinoalanine Comparative Evidence


LAL vs. Lanthionine Bioavailability in Rats and Chicks

In direct head-to-head feeding studies, the lysine moiety of crystalline lysinoalanine was found to be completely unavailable (0% bioavailability) to rats, whereas the cysteine moiety of lanthionine showed 32% availability as a racemic mixture and 52% availability as an L-DL-isomeric mixture in chicks [1]. Of 10 rats fed lysinoalanine, seven developed nephrocytomegaly, a specific renal lesion, while lanthionine did not induce this pathology under similar conditions [1]. This demonstrates that LAL and LAN, despite both being cross-linked amino acids, exhibit profoundly different nutritional and toxicological profiles.

LAL vs. LAN bioavailability
Head-to-head
0% lysine bioavailability (rat); 7/10 rats nephrocytomegaly vs. 32-52% cysteine availability (chick) and no reported nephrocytomegaly for LAN
Bioavailability gap and model-specific nephrotoxicity differentiate LAL from LAN
Rat model data; species-specific toxicity requires review
Nutritional Science Protein Quality Animal Feed Evaluation

In Vitro Digestibility: LAL vs. Free Amino Acids

In an in vitro digestion model using rice residue protein isolates (RPI), only 2.65–9.28% of the total lysinoalanine content was released during proteolysis, with the remainder being retained in longer peptide chains primarily of 1000–3000 Da molecular weight [1]. In contrast, many free amino acids and small peptides are typically released at much higher percentages under identical conditions. This limited release indicates that LAL-containing peptides are highly resistant to enzymatic hydrolysis, significantly impairing the nutritional availability of the cross-linked protein [1].

In vitro digestibility
Class-level
2.65-9.28% LAL release as 1000-3000 Da peptides
Limited release supports LAL as protein damage marker
In vitro pepsin-pancreatin model; in vivo relevance to verify
Food Chemistry Protein Digestibility In Vitro Digestion Models

Metal Chelation Potency of LAL vs. Analogs

Potentiometric titration studies reveal that lysinoalanine (LAL) is a strong metal chelator, with a plasma concentration of 49 µM required to significantly influence copper transport in vivo by competing with histidine [1]. This chelation potency is markedly higher than that of the related compounds lanthionine (511 µM) and DL-2,3-diaminopropanoic acid (DAPA, 23 µM), as well as 3-((2-phenylethyl)amino)-DL-alanine (PEAA, 243 µM) [1]. The lower the effective concentration, the stronger the chelation effect under physiological conditions. LAL's ability to bind essential metal ions like zinc has been directly linked to the inactivation of metalloenzymes such as carboxypeptidases A and B [2].

Metal chelation potency
Head-to-head
LAL: 49 µM to influence Cu transport vs. LAN: 511 µM, PEAA: 243 µM, DAPA: 23 µM
Higher chelation potency than LAN and PEAA in Cu transport assay
Potentiometric titration; metalloenzyme inhibition context
Bioinorganic Chemistry Toxicology Enzymology

NMR Diastereomer Differentiation of LAL and Ornithinoalanine

An NMR-based method was developed for the diastereomeric characterization of lysinoalanine (LAL) and ornithinoalanine (OAL) without the need for derivatization [1]. This method is critical because the two diastereomers of LAL (LL and LD) exhibit known differences in nephrotoxicity, making their independent quantification essential for accurate risk assessment [1]. The study provides distinct NMR chemical shift assignments for both LAL diastereomers, which can be used as a reference for purity analysis and to differentiate LAL from OAL in complex mixtures [1].

NMR diastereomer ID
Method context
Distinct chemical shifts for LL-/LD-LAL and OAL without derivatization
Stereochemical resolution enables LAL purity and identity assessment
Qualitative differentiation; quantitative purity metrics to be verified
Analytical Chemistry Stereochemistry NMR Spectroscopy

Lysinoalanine Application Scenarios


Protein Damage Assessment in Processed Foods

Lysinoalanine is a definitive marker of processing-induced protein damage, particularly in alkali-treated or heat-sterilized products such as soy protein isolates, dairy products, and infant formulas. Its near-complete unavailability (0% lysine bioavailability in rats) and resistance to digestion (2.65-9.28% release in vitro) directly correlate with impaired nutritional value [1][2]. Therefore, LAL quantification via validated LC-MS/MS methods is essential for quality control in food and feed manufacturing, enabling producers to optimize processing conditions to minimize cross-link formation and ensure nutritional adequacy [3].

Toxicological Safety in Rodent Models

The established nephrotoxicity of free lysinoalanine, evidenced by nephrocytomegaly in 70% of exposed rats, positions this compound as a critical analyte in toxicological studies of processed foods and food ingredients [1]. While the species-specificity of this effect is noted (rats vs. other species), LAL serves as a primary marker for assessing the potential renal impact of novel food processing techniques and alternative protein sources (e.g., plant-based meat analogs) in rodent safety studies [4].

LC-MS & NMR Method Development

The unique physicochemical properties of lysinoalanine, including its metal-chelating ability (49 µM for copper transport influence) and distinct NMR diastereomeric signatures, make it an ideal model compound for developing and optimizing advanced analytical workflows [5][6]. Procurement of high-purity LAL standards is essential for calibrating LC-MS/MS multiple reaction monitoring (MRM) methods for absolute quantification in complex matrices like dairy products, as well as for validating NMR-based stereochemical purity assays [3][6].

Protein Aggregation and Bioavailability Studies

Lysinoalanine is a prototypical isopeptide cross-link that contributes to protein aggregation and reduced solubility in processed foods and biological systems. Its formation under defined thermal and alkaline conditions (e.g., heating at 75°C for 1 hour at pH 12.0 in soy protein isolate) provides a controlled system for studying the relationship between covalent cross-linking, protein conformation, and functional properties such as gelation, emulsification, and digestibility [3][7].

Application
Selection Property
Validation Focus
Processed food protein damage marker
Reported low bioavailability and digestibility resistance
Processing condition optimization to minimize cross-linking
Rodent toxicological safety screening
Reported nephrotoxicity endpoint in rat models
Renal histopathology evaluation in feeding studies
LC-MS and NMR analytical workflow
Distinct chelation and diastereomer signals
MRM method calibration and stereochemical purity assessment
Protein cross-linking and aggregation model
Formation under defined thermal-alkaline conditions
Relationship between cross-link density and functional properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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